molecular formula C23H36O6 B1205006 Asebotoxin II

Asebotoxin II

Cat. No.: B1205006
M. Wt: 408.5 g/mol
InChI Key: VVXZWGWGAMWPOU-GTPZWBMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asebotoxin II is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asebotoxin II typically involves multi-step organic synthesis. The process begins with the preparation of the tetracyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves esterification with propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are employed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Asebotoxin II is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple hydroxyl groups and tetracyclic structure may interact with biological macromolecules, influencing various biochemical processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Asebotoxin II involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tetracyclic core provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate
  • [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] butanoate

Uniqueness

The uniqueness of Asebotoxin II lies in its specific ester functional group and the precise arrangement of hydroxyl groups. These features confer distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate

InChI

InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17+,19+,21+,22-,23-/m0/s1

InChI Key

VVXZWGWGAMWPOU-GTPZWBMOSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O

SMILES

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O

Canonical SMILES

CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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